molecular formula C30H52O2 B14690159 2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- CAS No. 33875-12-6

2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl-

Cat. No.: B14690159
CAS No.: 33875-12-6
M. Wt: 444.7 g/mol
InChI Key: YJERBOXYMKBOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- is a derivative of cyclohexadiene-1,4-dione, commonly known as benzoquinone. This compound is characterized by the presence of two dodecyl groups attached to the 2 and 5 positions of the cyclohexadiene ring. It is a yellow crystalline powder that is stable under normal conditions but can decompose under high temperatures, light, and oxygen exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- typically involves the alkylation of 2,5-cyclohexadiene-1,4-dione with dodecyl halides in the presence of a strong base. The reaction is carried out under an inert atmosphere to prevent oxidation. The reaction conditions include:

    Temperature: 50-70°C

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Catalyst: Potassium tert-butoxide or sodium hydride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Preparation of Reactants: Purification of 2,5-cyclohexadiene-1,4-dione and dodecyl halides.

    Reaction Setup: Large-scale reactors with temperature control and inert atmosphere.

    Purification: Crystallization and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- undergoes several types of chemical reactions, including:

    Oxidation: Conversion to corresponding quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Halogenation and nitration at the dodecyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products

    Oxidation: 2,5-Didodecyl-1,4-benzoquinone.

    Reduction: 2,5-Didodecylhydroquinone.

    Substitution: 2,5-Didodecyl-3,6-dichlorocyclohexadiene-1,4-dione.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- has various applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Studied for its role in inhibiting certain enzymes.

    Industry: Utilized in the production of specialty polymers and materials.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- involves its interaction with molecular targets such as enzymes and reactive oxygen species. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can inhibit enzyme activity or scavenge free radicals. The pathways involved include:

    Redox Cycling: Alternating between oxidized and reduced forms.

    Enzyme Inhibition: Binding to active sites of enzymes and blocking their function.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl-
  • 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl-
  • 2,5-Dihydroxy-1,4-benzoquinone

Uniqueness

2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- is unique due to its long dodecyl chains, which impart distinct physical and chemical properties. These long alkyl chains enhance its solubility in organic solvents and its ability to interact with lipid membranes, making it valuable in various applications.

Properties

CAS No.

33875-12-6

Molecular Formula

C30H52O2

Molecular Weight

444.7 g/mol

IUPAC Name

2,5-didodecylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C30H52O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-30(32)28(26-29(27)31)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3

InChI Key

YJERBOXYMKBOFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=O)C(=CC1=O)CCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.